molecular formula C23H35BN2O5 B8126153 tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate

tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B8126153
M. Wt: 430.3 g/mol
InChI Key: ZYXTXWQPCRBLCS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its boronic ester group and a piperidine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common synthetic route includes the following steps:

  • Boronic Acid Formation: : The initial step involves the formation of the boronic acid derivative, which can be achieved through the reaction of a phenylboronic acid with a suitable reagent.

  • Piperidine Derivative Synthesis: : The piperidine ring is synthesized separately and then functionalized to introduce the boronic acid derivative.

  • Coupling Reaction: : The boronic acid derivative and the piperidine derivative are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.

  • Substitution: : The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted piperidine derivatives.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: : The boronic acid group is useful in the study of enzyme inhibitors and biological probes.

  • Medicine: : It can be used in the development of new drugs and therapeutic agents.

  • Industry: : The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. This makes it a valuable tool in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

Tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperidine-1-carboxylate: is unique due to its specific structural features, such as the boronic acid group and the piperidine ring. Similar compounds include:

  • Boronic esters: : These compounds share the boronic acid group but may have different substituents.

  • Piperidine derivatives: : These compounds contain the piperidine ring but lack the boronic acid group.

  • Phenylboronic acids: : These compounds have the phenyl group but may not have the piperidine ring or the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35BN2O5/c1-21(2,3)29-20(28)26-14-12-16(13-15-26)19(27)25-18-10-8-17(9-11-18)24-30-22(4,5)23(6,7)31-24/h8-11,16H,12-15H2,1-7H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXTXWQPCRBLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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